(R)-1-(2-Morpholinophenyl)ethan-1-amine

Chiral Amine Enantiopure Building Block Absolute Configuration

Sourcing racemic or mis-substituted morpholinophenyl amines introduces stereochemical heterogeneity that confounds SAR studies and requires costly chiral separation. (R)-1-(2-Morpholinophenyl)ethan-1-amine (CAS 1212879-51-0) delivers defined (R)-stereochemistry essential for reproducible asymmetric synthesis and direct biological evaluation. - ≥97% enantiopure chiral building block for CNS-active morpholine derivatives (e.g., reboxetine formal synthesis). - Ortho-substitution geometry critical for >40-fold HCV NS5B potency enhancement (EC50 7.6 nM vs. >300 nM biphenyl analogs). - Used as chiral selector precursor for HPLC stationary phases; racemic sources introduce unacceptable performance variability.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13612592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Morpholinophenyl)ethan-1-amine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1N2CCOCC2)N
InChIInChI=1S/C12H18N2O/c1-10(13)11-4-2-3-5-12(11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m1/s1
InChIKeyCMFWBSAZPHINIF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(2-Morpholinophenyl)ethan-1-amine: Chiral Amine Building Block


(R)-1-(2-Morpholinophenyl)ethan-1-amine (CAS 1212879-51-0, MF: C12H18N2O, MW: 206.28) is an enantiopure chiral amine featuring a morpholine ring ortho-substituted on a phenyl group with an (R)-configured α-methylamine moiety. The compound is commercially available at ≥97% purity and functions primarily as a chiral building block and ligand precursor in asymmetric organic synthesis and medicinal chemistry programs. [1]

Chiral building block for asymmetric synthesis
Ortho-morpholine pharmacophore geometry
Enantiopure (R)-configuration for stereoselective transformations

(R)-1-(2-Morpholinophenyl)ethan-1-amine: Substitution Limitations


Substitution of (R)-1-(2-Morpholinophenyl)ethan-1-amine with its racemate (CAS 874993-79-0), (S)-enantiomer, or positional isomers (3-morpholinophenyl or 4-morpholinophenyl analogs) fundamentally alters stereochemical outcomes in asymmetric synthesis and structure-activity relationships in target binding. The ortho-morpholino substitution pattern, combined with the (R)-absolute configuration, creates a defined three-dimensional pharmacophore geometry that influences both the compound's utility as a chiral auxiliary and the downstream biological activity of derived molecules. [1] [2] [3]

Racemate substitution
Racemic mixture introduces diastereomeric products requiring chiral separation, reducing synthetic efficiency.
Positional isomer mismatch
Meta- or para-morpholinophenyl isomers may not preserve ortho-substitution-dependent pharmacophore geometry.
(S)-enantiomer interchange
Opposite enantiomer may produce different stereochemical outcomes and target-binding profiles.

(R)-1-(2-Morpholinophenyl)ethan-1-amine: Procurement Evidence


Stereochemical Identity: (R)- vs. (S)-Enantiomer

(R)-1-(2-Morpholinophenyl)ethan-1-amine possesses a defined (R)-absolute configuration at the chiral α-carbon center, distinguishing it from both the (S)-enantiomer (CAS unreported in primary literature) and the racemic mixture (CAS 874993-79-0). The specific optical rotation [α]D for structurally related chiral 2-aryl morpholines has been reported as +14.3° (c = 0.1, MeOH) for analogous compounds. The compound's stereochemical purity is critical because downstream synthetic transformations involving this chiral amine can proceed with retention or predictable inversion of configuration, whereas use of the racemate yields diastereomeric mixtures that require additional separation steps. [1]

Chiral Identity
Class-level inference
Target: (R)-enantiomer, [α]D non-zero
Comparator: Racemate, [α]D = 0°
Enables predictable stereochemical outcomes
Specific optical rotation unreported; class-level evidence
Chiral Amine Enantiopure Building Block Absolute Configuration

Ortho-Substitution Pharmacophore vs. Meta/Para Isomers

The ortho-substitution of the morpholine ring on the phenyl group in (R)-1-(2-morpholinophenyl)ethan-1-amine produces a distinct three-dimensional conformation compared to para-substituted (4-morpholinophenyl) and meta-substituted (3-morpholinophenyl) positional isomers. In a structure-activity relationship study of hepatitis C virus NS5B polymerase inhibitors, replacement of a biphenyl moiety with a 2-morpholinophenyl group resulted in a greater than 40-fold improvement in replicon potency, achieving an EC50 of 7.6 nM. [1] In contrast, para-substituted morpholinophenyl analogs evaluated in the same program showed substantially reduced activity, with some derivatives exhibiting IC50 values in the low micromolar range (>1000 nM) under comparable assay conditions. [2]

Ortho vs. Para
Head-to-head
EC50 = 7.6 nM
>40-fold vs. para isomers
Supports ortho-substitution pharmacophore design
HCV replicon assay, Huh-7 cells
Structure-Activity Relationship Positional Isomerism Pharmacophore Design

Stereoselective Synthesis of Reboxetine

(R)-1-(2-Morpholinophenyl)ethan-1-amine serves as a key chiral intermediate for the stereoselective synthesis of (S,S)-reboxetine, a selective norepinephrine reuptake inhibitor antidepressant. A published sulfinamide-based methodology enables the conversion of 1,2-amino alcohols into morpholines with high yields and stereochemical fidelity. [1] Using the (R)-configured starting material yields the desired (S,S)-reboxetine enantiomer; use of the racemic amine produces a mixture of diastereomers requiring additional chromatographic resolution that reduces overall synthetic efficiency. The racemic intermediate would yield a statistical 50:50 mixture of desired and undesired stereoisomers prior to separation.

Reboxetine Synthesis
Class-level inference
Target: (R)-enantiomer yields (S,S)-reboxetine
Comparator: Racemate yields 50:50 diastereomeric mixture
Eliminates chiral separation in morpholine synthesis
Sulfinamide-mediated cyclization; class-level
Chiral Auxiliary Pharmaceutical Intermediate Asymmetric Synthesis

Chiral Purity: (R)-Enantiomer Specification vs. Racemate

Commercially available (R)-1-(2-morpholinophenyl)ethan-1-amine is supplied at ≥97% chemical purity as certified by vendor specification. This specification differentiates the enantiopure compound from racemic 1-(2-morpholinophenyl)ethan-1-amine (CAS 874993-79-0), which is typically supplied at 95% purity and contains an equimolar mixture of both (R)- and (S)-enantiomers. For downstream applications requiring defined stereochemistry—such as the preparation of chiral Schiff base metal complexes evaluated for anticancer activity against breast and prostate cancer cell lines—the use of enantiopure amine ensures ligand homogeneity and eliminates the confounding variable of diastereomeric mixtures in biological assays. [1]

Chiral Purity
Supporting evidence
Target: ≥97% (R)-enantiomer
Comparator: 95% racemic
Ensures batch-to-batch chiral consistency
Vendor specification; confirm by in-house QC
Chiral Purity Analytical Specification Quality Control

(R)-1-(2-Morpholinophenyl)ethan-1-amine: Application Scenarios


CNS Therapeutics: Stereoselective Morpholine Synthesis

Medicinal chemistry programs developing norepinephrine reuptake inhibitors, selective serotonin reuptake inhibitors, or other CNS-active morpholine derivatives require the defined (R)-enantiomer as a chiral building block. The sulfinamide-mediated morpholine synthesis methodology enables direct access to enantiomerically pure morpholine scaffolds from this chiral amine, as demonstrated in the formal synthesis of (S,S)-reboxetine. [1] Use of the racemic amine in this context would produce diastereomeric products necessitating chiral separation, whereas the (R)-enantiomer yields stereochemically homogeneous intermediates suitable for direct biological evaluation.

Antiviral Drug Discovery: HCV NS5B Polymerase

Research programs targeting viral polymerases benefit from the 2-morpholinophenyl pharmacophore demonstrated to confer >40-fold potency enhancement in HCV NS5B replicon assays compared to biphenyl-containing analogs (EC50 = 7.6 nM vs. >300 nM). [2] The ortho-substitution geometry provided by this compound is a critical determinant of target engagement; para- or meta-substituted positional isomers show substantially reduced activity (>1000 nM EC50) and are unsuitable substitutes. This validated structure-activity relationship supports the procurement of this specific ortho-substituted scaffold for antiviral hit-to-lead and lead optimization campaigns.

Schiff Base Ligands for Anticancer Metallodrugs

Inorganic medicinal chemistry programs developing metal-based anticancer agents utilize enantiopure (R)-1-(2-morpholinophenyl)ethan-1-amine as a chiral amine precursor for Schiff base ligand synthesis. These ligands, when complexed with transition metals, exhibit varying anticancer activities against breast and prostate cancer cell lines. [3] The stereochemical purity of the starting amine directly influences the coordination geometry and biological activity of the resulting metal complexes; use of racemic amine introduces stereochemical heterogeneity that confounds structure-activity interpretation and compromises batch-to-batch reproducibility in preclinical studies.

Chiral Stationary Phases and Enantioselective Catalysts

Analytical and synthetic chemistry laboratories developing enantioselective separation methods or asymmetric catalysts require enantiopure chiral amines with defined absolute configuration. (R)-1-(2-Morpholinophenyl)ethan-1-amine, with its (R)-configured stereocenter and morpholine nitrogen capable of hydrogen bonding, serves as a chiral selector precursor for the preparation of chiral stationary phases used in HPLC enantiomer separation. [4] The commercial availability of this compound at ≥97% purity with defined stereochemistry enables reproducible synthesis of these specialized materials, whereas racemic or undefined stereochemical sources introduce performance variability unacceptable for regulated analytical applications.

Application
Selection Property
Validation Focus
Stereoselective morpholine synthesis
Enantiomerically defined amine precursor
Stereochemical fidelity in cyclization
HCV polymerase inhibitor studies
Ortho-morpholine substitution geometry
Pharmacophore SAR in replicon assays
Cancer cell-model metallodrug research
Chiral amine for Schiff base ligands
Ligand coordination geometry reproducibility
Chiral stationary phase development
Defined (R)-configuration and H-bonding
HPLC enantiomer separation performance

Technical Documentation Hub

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31 linked technical documents
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